3-(1H-1,2,3-triazol-1-yl)propan-1-amine
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Overview
Description
3-(1H-1,2,3-Triazol-1-yl)propan-1-amine is an organic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring attached to a propanamine chain. It is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that triazole derivatives can interact with various enzymes and receptors in the body . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
It is suggested that the compound interacts with its targets through hydrogen bonding . The triazole nitrogen atoms are believed to play a crucial role in this interaction .
Biochemical Pathways
Triazole derivatives are known to interfere with various biochemical pathways, depending on their specific targets .
Result of Action
It is known that triazole derivatives can have various effects at the molecular and cellular level, depending on their specific targets .
Biochemical Analysis
Biochemical Properties
The 1,2,3-triazole ring in 3-(1H-1,2,3-triazol-1-yl)propan-1-amine is known to interact with various biomolecules . It has been suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring contributes to the overall activity of these compounds .
Cellular Effects
They have also shown to inhibit colony formation in a concentration-dependent manner .
Molecular Mechanism
Compounds with similar structures have been found to bind to the colchicine binding site of tubulin , suggesting a potential mechanism of action.
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
The 1,2,3-triazole ring is known to be involved in various biochemical reactions .
Subcellular Localization
Similar compounds have been found to localize in specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-1-yl)propan-1-amine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is highly efficient and widely used due to its simplicity and high yield. The reaction involves the following steps:
Preparation of Azide: The starting material, such as 3-azidopropan-1-amine, is prepared by reacting 3-chloropropan-1-amine with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst, such as copper(I) phenylacetylide, to form the triazole ring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-Triazol-1-yl)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The triazole ring can undergo further cycloaddition reactions with other azides or alkynes.
Common Reagents and Conditions
Copper(I) Catalysts: Used in cycloaddition reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Triazoles: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Scientific Research Applications
3-(1H-1,2,3-Triazol-1-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential as an antifungal and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar chemical properties.
1,2,4-Triazole: Another triazole isomer with distinct reactivity and applications.
3-(1H-1,2,4-Triazol-1-yl)propan-1-amine: A closely related compound with a different triazole ring structure.
Uniqueness
3-(1H-1,2,3-Triazol-1-yl)propan-1-amine is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties Its ability to undergo “click” reactions efficiently makes it a valuable building block in synthetic chemistry
Properties
IUPAC Name |
3-(triazol-1-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c6-2-1-4-9-5-3-7-8-9/h3,5H,1-2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAPXKXFUVKPFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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